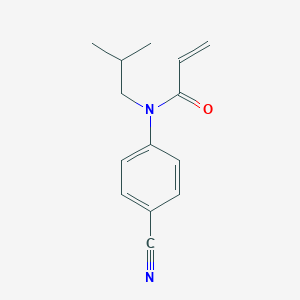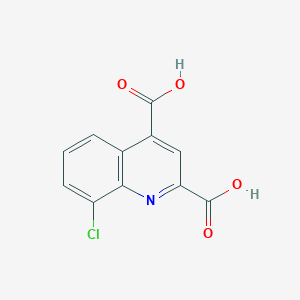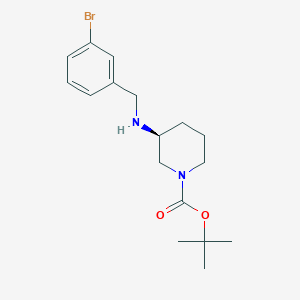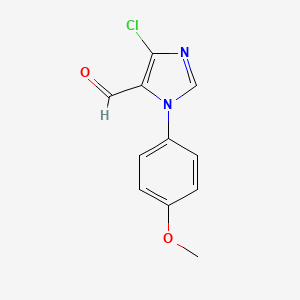
1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of imidazole, which is a heterocyclic organic compound. Imidazoles are commonly found in various biological systems and are part of many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be analyzed using various spectroscopic techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy .Chemical Reactions Analysis
Imidazole derivatives are known to participate in a variety of chemical reactions. For instance, they can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
Imidazole derivatives exhibit a wide range of physical and chemical properties, which can be analyzed using techniques such as Density Functional Theory (DFT) .Applications De Recherche Scientifique
Crystal Structures and Synthesis
Imidazole derivatives, including those related to 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde, have been extensively studied for their crystal structures. For instance, Ambalavanan et al. (2003) detailed the crystal structures of two imidazole derivatives, showcasing the planarity of the imidazole ring and the stabilization of molecules by hydrogen bonds and van der Waals forces, highlighting the importance of structural analysis in understanding compound interactions and properties (Ambalavanan et al., 2003).
Green Synthesis Approaches
Mohamed et al. (2015) reported on the multicomponent green synthesis of multi-substituted imidazoles, demonstrating an environmentally friendly synthetic protocol that yields compounds efficiently. This approach underscores the significance of sustainable practices in the synthesis of imidazole derivatives, potentially including 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde (Mohamed et al., 2015).
Catalysis and Reaction Efficiency
Moosavi-Zare et al. (2013) explored the use of disulfonic acid imidazolium chloroaluminate as a new acidic and heterogeneous catalyst for the synthesis of pyrazole derivatives. Their work demonstrates the potential for efficient and green synthesis techniques in producing compounds that could be structurally or functionally related to 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde, emphasizing the role of novel catalysts in enhancing reaction efficiency (Moosavi-Zare et al., 2013).
Corrosion Inhibition
Research by Prashanth et al. (2021) on imidazole derivatives as corrosion inhibitors illustrates the potential industrial applications of these compounds. Their findings reveal that specific imidazole derivatives can provide significant protection against corrosion, suggesting the possibility of similar applications for 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde in protecting metals from degradation (Prashanth et al., 2021).
Biological Activity
The synthesis and evaluation of imidazole derivatives for biological activities, such as antimicrobial and antioxidant properties, have been a focus of several studies. For example, Bhat et al. (2016) synthesized a series of triazolyl pyrazole derivatives, demonstrating their antimicrobial effectiveness. This research points to the potential of 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde derivatives for use in developing new antimicrobial agents (Bhat et al., 2016).
Mécanisme D'action
Target of Action
For instance, apixaban, a compound with a similar methoxyphenyl group, is known to inhibit activated factor X (FXa), a crucial enzyme in the coagulation cascade .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
For example, apixaban, a compound with a similar methoxyphenyl group, affects the coagulation cascade by inhibiting FXa .
Pharmacokinetics
Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
Based on the structural similarity to other compounds, it may lead to changes in the activity of target proteins, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic reactions .
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-9-4-2-8(3-5-9)14-7-13-11(12)10(14)6-15/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWBIZOTRWHIBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC(=C2C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2389453.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-2-phenylacetamide](/img/structure/B2389456.png)

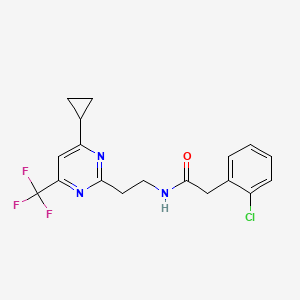

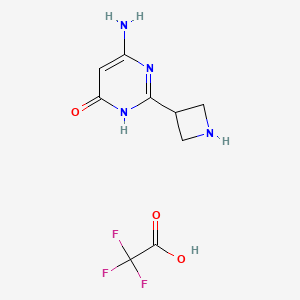

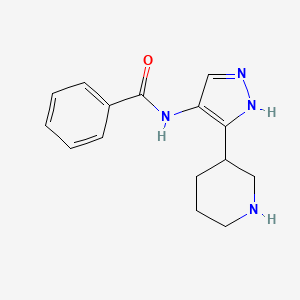
![2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2389468.png)
